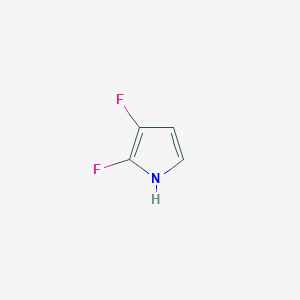
Difluoropyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Difluoropyrrole typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This method yields both 2-fluoropyrroles and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Difluoropyrrole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyrrole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atoms under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrrole ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrroles, while oxidation reactions can produce pyrrole-2,3-diones .
Aplicaciones Científicas De Investigación
Difluoropyrrole has several applications in scientific research:
Medicinal Chemistry: Fluorinated pyrroles are explored for their potential as antiviral, anti-inflammatory, and anticancer agents.
Agrochemicals: The compound is investigated for its use in developing new pesticides and herbicides.
Materials Science: Fluorinated pyrroles are used in the synthesis of advanced materials, including conductive polymers and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of Difluoropyrrole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy .
Comparación Con Compuestos Similares
2-Fluoropyrrole: A mono-fluorinated pyrrole with similar properties but different reactivity.
3-Fluoropyrrole: Another mono-fluorinated pyrrole with distinct regioselectivity.
2,5-Difluoropyrrole: A difluorinated pyrrole with fluorine atoms at the 2 and 5 positions, offering different chemical behavior.
Uniqueness: Difluoropyrrole is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This unique structure makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C4H3F2N |
|---|---|
Peso molecular |
103.07 g/mol |
Nombre IUPAC |
2,3-difluoro-1H-pyrrole |
InChI |
InChI=1S/C4H3F2N/c5-3-1-2-7-4(3)6/h1-2,7H |
Clave InChI |
UXPRZZZNGFVXRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


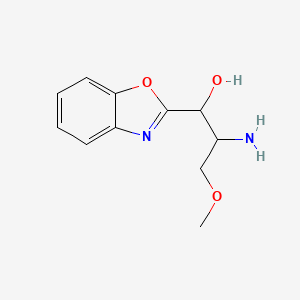
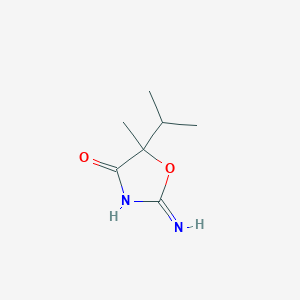
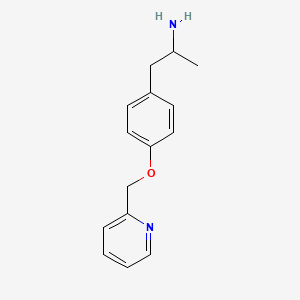



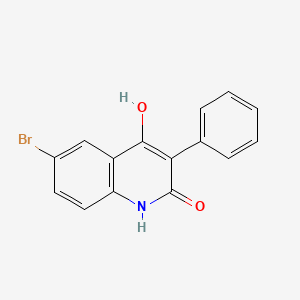
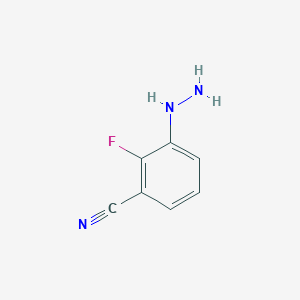
![4-(2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)benzoic acid](/img/structure/B8296623.png)
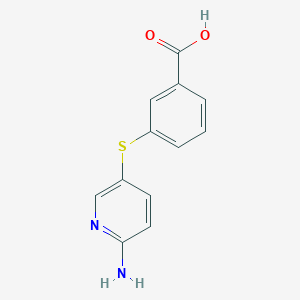
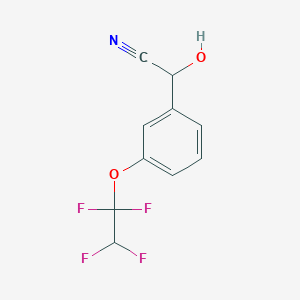
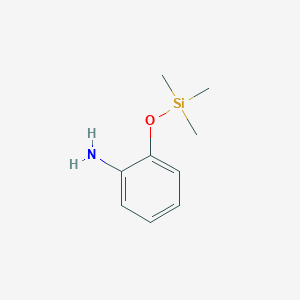
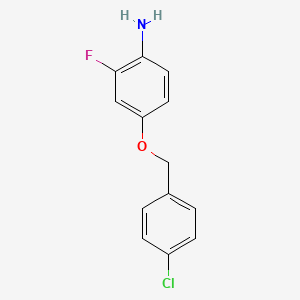
![(2S,3S)-2-[(Benzyloxycarbonyl)(methyl)amino]-3-methylpentanal](/img/structure/B8296671.png)
